![molecular formula C24H25N5O4 B2841192 3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-51-5](/img/structure/B2841192.png)

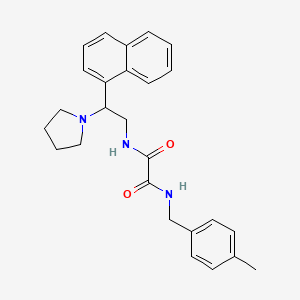

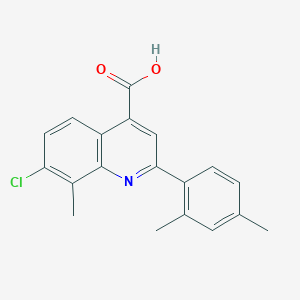

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group and a dimethoxyphenyl group, which could potentially influence its physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a purine core with additional functional groups. The benzyl and dimethoxyphenyl groups are likely to influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the purine core and the additional functional groups. The electron-rich aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups might impact its solubility, melting point, and other properties .Scientific Research Applications

Heterocyclic Compound Synthesis

Research in heterocyclic chemistry involves the synthesis of novel compounds with potential therapeutic applications. For example, the development of new antithrombotic compounds with favourable cerebral and peripheral effects from related heterocycles demonstrates the pharmaceutical potential of such structures (Furrer, Wágner, & Fehlhaber, 1994). Similarly, the synthesis of pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines with antimicrobial activities highlights the broad applicability of pyrimidine derivatives in drug discovery (El-Agrody et al., 2001).

Anti-inflammatory and Antitumor Activities

Substituted analogues based on the pyrimidopurinedione ring system have been synthesized and shown to exhibit anti-inflammatory activity in models of chronic inflammation, demonstrating the therapeutic potential of such compounds (Kaminski et al., 1989). Additionally, compounds with significant activity against cancer cell lines, such as lipid-soluble inhibitors of dihydrofolate reductase, further illustrate the importance of pyrimidine derivatives in cancer therapy (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Synthetic Methodologies

The development of synthetic methodologies for heterocyclic compounds is also a significant area of research. For instance, novel syntheses of quinazolin-4-ones, key intermediates in developing drugs for proliferative diseases, showcase the advancements in synthetic techniques for complex heterocycles (Őrfi et al., 2004). The synthesis and urease inhibition studies of pyrido[1,2-a]pyrimidine diones further demonstrate the chemical diversity and biological relevance of pyrimidine derivatives (Rauf et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)15-16-8-5-4-6-9-16)28-13-7-12-27(23(28)25-21)18-11-10-17(32-2)14-19(18)33-3/h4-6,8-11,14H,7,12-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPVGMGQFGRONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-morpholinopropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2841109.png)

![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B2841124.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2841126.png)

![Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride](/img/structure/B2841131.png)